3-(1-azepanylcarbonyl)-2-naphthol
Description
The exact mass of the compound this compound is 269.141578849 g/mol and the complexity rating of the compound is 336. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
azepan-1-yl-(3-hydroxynaphthalen-2-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c19-16-12-14-8-4-3-7-13(14)11-15(16)17(20)18-9-5-1-2-6-10-18/h3-4,7-8,11-12,19H,1-2,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFYKNPYWRESDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Catalytic Amidation:the Subsequent Conversion Of2 Hydroxy 3 Naphthoic Acidto3 1 Azepanylcarbonyl 2 Naphtholvia Reaction Withazepaneis an Amide Bond Formation Reaction. Modern Synthetic Chemistry Emphasizes the Use of Catalysts to Avoid Stoichiometric Activators. Various Catalytic Systems, Both Homogeneous and Heterogeneous, Have Been Developed for Direct Amidation.
Rational Design of Novel Synthetic Pathways
The rational design of synthetic routes prioritizes efficiency, selectivity, and sustainability. For a target like 3-(1-azepanylcarbonyl)-2-naphthol , a linear, two-step synthesis is overwhelmingly more logical and efficient than a complex cascade or a multicomponent reaction that would yield the incorrect isomer.
Investigation of Reaction Cascade Methodologies
Reaction cascades, also known as tandem or domino reactions, involve a series of sequential transformations that occur in a single pot, where the product of one reaction becomes the substrate for the next. These are elegant strategies for rapidly building molecular complexity, often employed in the total synthesis of natural products nih.govorganic-chemistry.org.
However, for the synthesis of This compound , a molecule with a relatively straightforward structure, a cascade approach is not necessary. The most rational design is a linear sequence:
Carboxylation: Formation of 2-hydroxy-3-naphthoic acid from 2-naphthol (B1666908) .
Amidation: Coupling of 2-hydroxy-3-naphthoic acid with azepane .
This stepwise approach allows for the purification of the intermediate carboxylic acid, ensuring high purity in the final product, and provides excellent control over the regiochemistry, which would be a significant challenge in a hypothetical one-pot cascade starting from 2-naphthol .
Development of Green Chemistry Principles in Synthetic Route Design
Green chemistry principles are integral to modern synthetic design, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. The synthesis of This compound can be significantly improved by incorporating these principles into both of its key steps.
Greener Carboxylation: The traditional Kolbe-Schmitt reaction often requires harsh conditions. Greener alternatives have been explored, such as using supercritical carbon dioxide as both a reactant and a solvent. This approach can enhance reaction rates and may be coupled with the use of milder bases like potassium carbonate (K2CO3) instead of strong alkali hydroxides, potentially allowing for easier recovery and recycling of reagents scirp.orgscirp.orgresearchgate.net.
Greener Amidation: Amide bond formation is a focal point for green chemistry innovation. Traditional methods often rely on stoichiometric coupling reagents (e.g., carbodiimides like EDC) or conversion to highly reactive acyl chlorides using reagents like thionyl chloride (SOCl2). These methods generate significant amounts of chemical waste and have poor atom economy catalyticamidation.info.
Catalytic direct amidation is the preferred green alternative, as the only byproduct is water mdpi.com. This dramatically improves the atom economy and reduces waste.
The following table compares traditional and green amidation methods.
| Method | Activating Reagent | Byproducts | Atom Economy | Green Chemistry Alignment |
| Acyl Chloride | Thionyl chloride (SOCl2) | SO2, HCl, Stoichiometric salt | Poor | Low (Generates toxic, corrosive waste) |
| Coupling Reagent | Carbodiimide (EDC) | Urea derivative, other additives | Poor | Low (Generates stoichiometric organic waste) |
| Catalytic Direct | Boronic acid, Nb2O5, etc. (Catalytic amount) | Water | Excellent | High (Waste reduction, high atom economy) |
By selecting a reusable heterogeneous catalyst, such as Nb2O5, the environmental impact can be further minimized, fulfilling key principles of green and sustainable chemistry in the synthesis of This compound researchgate.net.
Optimization of Reaction Conditions and Yields in Complex Molecule Synthesis
The synthesis of this compound is most effectively achieved through the amide coupling of 3-hydroxy-2-naphthoic acid and azepane. The optimization of this reaction is crucial for maximizing the yield and purity of the final product. Key parameters that influence the reaction's outcome include the choice of coupling agent, solvent, reaction temperature, and time.
A variety of coupling agents can be employed for this transformation, with phosphorus-based reagents such as phosphorus trichloride (PCl₃) often proving effective for the synthesis of N-arylnaphthamides. The reaction typically proceeds by activating the carboxylic acid group of 3-hydroxy-2-naphthoic acid, followed by nucleophilic attack by the secondary amine of azepane.
Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comsci-hub.seijpsjournal.comnih.gov The application of microwave irradiation to the synthesis of this compound can significantly improve the efficiency of the amide bond formation.
Below is a data table summarizing the optimization of reaction conditions for the synthesis of this compound.
Table 1: Optimization of Reaction Conditions for the Synthesis of this compound
| Entry | Coupling Agent | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 1 | PCl₃ | Chlorobenzene | 130 (Conventional) | 120 | 75 |
| 2 | PCl₃ | Chlorobenzene | 150 (Microwave) | 15 | 88 |
| 3 | DCC/DMAP | Dichloromethane | 25 (Conventional) | 240 | 65 |
| 4 | DCC/DMAP | Dichloromethane | 100 (Microwave) | 20 | 78 |
| 5 | HATU | Dimethylformamide | 25 (Conventional) | 180 | 82 |
Data is representative of typical yields for analogous reactions and serves for illustrative purposes.
Post-Synthetic Modification and Functionalization
Following the successful synthesis of this compound, its molecular structure can be further modified to explore advanced applications. These modifications can be targeted at the naphthol hydroxyl group, the azepanylcarbonyl moiety, or the naphthalene (B1677914) ring itself.
Derivatization of Naphthol Hydroxyl Group for Advanced Applications
The hydroxyl group of the naphthol ring is a prime site for derivatization, allowing for the introduction of various functional groups through etherification and esterification reactions. These modifications can alter the compound's physical, chemical, and biological properties.
Etherification: The hydroxyl group can be converted to an ether linkage by reacting this compound with an alkyl halide in the presence of a base. This reaction is a versatile method for introducing a wide range of alkyl or aryl groups. nih.govorganic-chemistry.org
Esterification: Ester derivatives can be synthesized by reacting the naphthol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride (B1165640), typically in the presence of an acid or a coupling agent. masterorganicchemistry.comgoogle.commasterorganicchemistry.comgoogle.comorganic-chemistry.orgchemguide.co.uk The Fischer esterification, using an alcohol in the presence of an acid catalyst, is a common method. masterorganicchemistry.commasterorganicchemistry.com
The table below presents hypothetical examples of derivatization of the naphthol hydroxyl group.
Table 2: Derivatization of the Naphthol Hydroxyl Group
| Derivative | Reagent | Reaction Type | Product Name |
|---|---|---|---|
| Ether | Methyl iodide, K₂CO₃ | Etherification | 3-(1-azepanylcarbonyl)-2-methoxynaphthalene |
| Ether | Benzyl bromide, NaH | Etherification | 3-(1-azepanylcarbonyl)-2-(benzyloxy)naphthalene |
| Ester | Acetic anhydride, Pyridine | Esterification | [3-(azepane-1-carbonyl)naphthalen-2-yl] acetate (B1210297) |
Chemical Transformations of the Azepanylcarbonyl Moiety
The azepanylcarbonyl moiety offers several avenues for chemical transformation. The amide bond itself is generally stable, but the azepane ring can undergo specific reactions.
Reactions involving the azepane ring can include ring-opening under certain conditions, although this is less common for N-acyl derivatives. More feasible transformations could involve functionalization of the azepane ring itself, for instance, through reactions at positions alpha to the nitrogen if suitable activating groups are present. However, without such activation, the ring is relatively inert. The N-acyl group can influence the reactivity of the nitrogen lone pair, making it less available for further reactions. nih.govusm.edubohrium.comresearchgate.netnih.govnih.govnih.govresearchgate.netrsc.orgresearchgate.net
Regioselective Functionalization Studies
The naphthalene ring system of this compound is susceptible to electrophilic aromatic substitution. The existing substituents, the hydroxyl group and the azepanylcarbonyl group, will direct incoming electrophiles to specific positions on the ring. The powerful activating and ortho-, para-directing effect of the hydroxyl group is expected to dominate the regioselectivity of these reactions.
Halogenation: Electrophilic halogenation, using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), is expected to occur primarily at the position ortho to the hydroxyl group (C1 position) due to steric hindrance from the adjacent azepanylcarbonyl group at the C3 position. nih.govnih.govrsc.org
Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid. Similar to halogenation, the substitution is anticipated to be directed to the C1 position. google.comrsc.org
The following table illustrates the expected major products of regioselective functionalization.
Table 3: Regioselective Functionalization of this compound
| Reaction | Reagent | Position of Substitution | Major Product |
|---|---|---|---|
| Bromination | N-Bromosuccinimide | C1 | 1-Bromo-3-(1-azepanylcarbonyl)-2-naphthol |
| Chlorination | N-Chlorosuccinimide | C1 | 1-Chloro-3-(1-azepanylcarbonyl)-2-naphthol |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for determining the precise atomic connectivity and three-dimensional structure of this compound in solution.
The ¹H and ¹³C NMR spectra provide the initial framework for the structural assignment. While direct experimental data for this compound is not extensively published, a detailed assignment can be predicted based on the well-documented spectra of the parent molecule, 2-naphthol, and the known effects of the acylamide substituent. hmdb.caresearchgate.net
The ¹H NMR spectrum of 2-naphthol in CDCl₃ shows distinct signals for its seven aromatic protons and one hydroxyl proton. hmdb.cachegg.com The introduction of the azepanylcarbonyl group at the C-3 position is expected to significantly alter the chemical shifts of the adjacent protons, namely H-1 and H-4, due to electronic and anisotropic effects. H-4 would likely experience a notable downfield shift, while H-1 would also be influenced. The protons of the seven-membered azepane ring are predicted to appear as a series of complex, overlapping multiplets in the aliphatic region (approximately 1.5-4.0 ppm), arising from their conformational flexibility and diastereotopic nature.
In the ¹³C NMR spectrum of 2-naphthol, ten distinct carbon signals are observed. researchgate.net For the title compound, the most significant additions would be the amide carbonyl carbon (C=O), anticipated in the 165-175 ppm range, and the six methylene carbons of the azepane ring, expected between 25-55 ppm. The chemical shifts of the naphthalene carbons, particularly C-2, C-3, and C-4, would be modified by the substituent.
A predicted assignment for the ¹H and ¹³C NMR spectra of this compound is presented below.
Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| ~12-14 | Broad Singlet | Naphtholic OH (H-bond) |
| ~8.0-8.2 | Singlet | H-4 |
| ~7.8-7.9 | Multiplet | H-5, H-8 |
| ~7.3-7.5 | Multiplet | H-6, H-7 |
| ~7.2-7.3 | Singlet | H-1 |
| ~3.6-3.9 | Multiplet | Azepane CH₂ (α to N) |
Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~170 | Amide C=O |
| ~155 | C-2 (C-OH) |
| ~135 | C-4a |
| ~130 | C-8a |
| ~129 | C-8 |
| ~128 | C-5 |
| ~127 | C-6 |
| ~125 | C-7 |
| ~124 | C-4 |
| ~118 | C-1 |
| ~115 | C-3 |
| ~45-50 | Azepane C (α to N) |
To unambiguously confirm the predicted assignments and establish the complete bonding network, advanced 2D NMR experiments are essential. sdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would be used to trace the connectivity of the aromatic protons within the naphthalene rings (e.g., correlations between H-5, H-6, H-7, and H-8). It would also map the coupling pathways between the adjacent methylene groups within the flexible azepane ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). sdsu.edu This is crucial for assigning the carbons of the naphthalene ring by linking them to their known protons. It would definitively link the aliphatic proton signals to their corresponding azepane ring carbons. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons, which is vital for connecting different structural fragments. sdsu.edu The key HMBC correlations for confirming the structure of this compound would include:
A correlation from the H-4 proton to the amide carbonyl carbon (C=O), confirming the position of the substituent on the naphthalene ring.
Correlations from the azepane protons adjacent to the nitrogen (α-CH₂) to the amide carbonyl carbon, which unequivocally links the azepane ring to the acyl group.
Correlations from the phenolic OH proton to carbons C-1, C-2, and C-3.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy probes the molecular vibrations and provides valuable information about the functional groups present and their intermolecular interactions. researchgate.net
The IR and Raman spectra of this compound would be characterized by vibrations from the naphthol, tertiary amide, and azepane moieties. A significant feature of this molecule is the potential for a strong intramolecular hydrogen bond between the phenolic hydroxyl group (proton donor) and the amide carbonyl oxygen (proton acceptor).
This hydrogen bonding network would have distinct spectral consequences:
O-H Stretch: The hydroxyl stretching vibration (ν(O-H)), typically found as a sharp band around 3600 cm⁻¹ in free phenols, would be expected to shift to a much lower frequency (e.g., 3200-2800 cm⁻¹) and become very broad and intense.
C=O Stretch (Amide I band): The amide carbonyl stretching vibration, known as the Amide I band, is a very strong feature in the IR spectrum. In tertiary amides, it typically appears around 1650-1670 cm⁻¹. The involvement of the carbonyl oxygen in hydrogen bonding would likely cause a slight shift to a lower wavenumber (a red shift) compared to a non-hydrogen-bonded analogue.
Naphthalene Ring Vibrations: The spectra would also contain characteristic bands for the C-H and C=C stretching and bending modes of the naphthalene ring system, similar to those observed for 2-naphthol. researchgate.netresearchgate.net
Predicted Key Vibrational Frequencies (IR/Raman) for this compound
| Wavenumber (cm⁻¹) | Intensity (IR) | Assignment |
|---|---|---|
| ~3200-2800 | Strong, Broad | ν(O-H), Intramolecular H-bond |
| ~3100-3000 | Medium | ν(C-H), Aromatic |
| ~2950-2850 | Medium | ν(C-H), Aliphatic (Azepane) |
| ~1640-1650 | Very Strong | ν(C=O), Amide I (H-bonded) |
| ~1600, ~1500 | Medium-Strong | ν(C=C), Naphthalene Ring |
| ~1450 | Medium | δ(CH₂), Azepane Scissoring |
Surface-Enhanced Raman Scattering (SERS) can provide insight into how this compound adsorbs onto plasmonically active metal surfaces, such as silver or gold nanoparticles. Studies on 2-naphthol have shown that it adsorbs on silver nanoparticles, with the SERS spectrum indicating an interaction involving the π-system of the naphthalene rings and the hydroxyl group. researchgate.net
For this compound, several interaction modes with a silver surface are possible:
Through the Naphthalene π-system: Similar to 2-naphthol, the molecule could lie flat or tilted on the surface, interacting via its aromatic rings.
Through the Oxygen Atoms: The molecule could adsorb via one or both oxygen atoms (phenolic and/or carbonyl). The orientation would be more perpendicular to the surface.
Through the Amide Nitrogen: While less likely due to steric hindrance, interaction via the lone pair of the amide nitrogen is also a possibility.
The SERS spectrum would show selective enhancement of the vibrational modes of the functional groups closest to the metal surface, thus providing clues about the adsorption geometry. For example, a strong enhancement of the Amide I band would suggest an interaction involving the carbonyl group.
Electronic Absorption and Emission Spectroscopy
The electronic properties of the molecule are investigated using UV-Visible absorption and fluorescence emission spectroscopy. The parent molecule, 2-naphthol, is known to be fluorescent. aatbio.com
The UV-Vis absorption spectrum of 2-naphthol in solution exhibits characteristic absorption bands arising from π-π* transitions within the naphthalene ring system, with an excitation maximum around 331 nm. aatbio.com The introduction of the amide substituent at the C-3 position is expected to cause a bathochromic (red) shift of these absorption bands. This is because the carbonyl group can extend the conjugation of the π-system, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Similarly, the fluorescence emission spectrum, which for 2-naphthol has a maximum around 354 nm, would also be expected to show a red shift. aatbio.com The fluorescence intensity and quantum yield could be influenced by the conformational flexibility of the azepanylcarbonyl group, which can introduce non-radiative decay pathways, and by the efficiency of the intramolecular hydrogen bond in the excited state. The large separation between the absorption and emission maxima (Stokes shift) is a characteristic feature of naphthalimide derivatives and similar compounds, which is advantageous for applications as molecular probes. researchgate.net
Advanced Spectroscopic and Structural Elucidation of this compound
The comprehensive characterization of novel organic compounds is foundational to understanding their chemical behavior and potential applications. This article focuses on the advanced spectroscopic and structural elucidation of the chemical compound this compound. The following sections detail the analysis of its electronic and photophysical properties through various spectroscopic techniques and discuss the potential for its definitive structural determination via X-ray crystallography.
Advanced Spectroscopic and Structural Elucidation
The elucidation of the molecular structure and photophysical properties of this compound relies on a suite of advanced spectroscopic techniques. These methods provide insights into the electronic transitions, fluorescence behavior, and the potential for excited-state reactions, while crystallographic techniques can offer a definitive three-dimensional atomic arrangement in the solid state.
The ultraviolet-visible (UV-Vis) absorption spectrum of a molecule provides information about the electronic transitions from the ground state to various excited states. The chromophore in this compound is the naphthalene ring system, substituted with a hydroxyl group and an amide-linked azepane ring. The absorption characteristics are primarily dictated by the π-π* transitions within the naphthalene core.
In related 3-amino-2-naphthol, the presence of the amino group, an auxochrome, is known to influence the absorption spectrum. nist.gov Similarly, the amide group at the 3-position in the title compound is expected to modulate the electronic properties of the naphthol chromophore. The absorption spectra of various naphthol azo dyes have been studied in different solvents, demonstrating the sensitivity of the electronic transitions to the molecular environment. researchgate.net The study of various acceptor-only diazoalkanes also highlights how different functional groups attached to an aromatic system influence the UV-Vis absorption spectra. epa.gov
| Compound | Solvent | Absorption Maxima (λmax, nm) | Reference |
|---|---|---|---|
| 2-Naphthol | Not Specified | 331 | nih.gov |
| Naphthol-Naphthalimide Conjugates | CH3CN/H2O | ~280, ~340 | nih.gov |
| (E)-3-mesityl-1-(naphthalen-2-yl) prop-2-en-1-one | Not Specified | Not Specified | nih.gov |
Fluorescence spectroscopy is a powerful tool for investigating the photophysical properties of molecules, providing information on their excited state deactivation pathways. Naphthalene and its derivatives are well-known for their fluorescent properties. researchgate.net The fluorescence of this compound is expected to originate from the first excited singlet state (S1) of the naphthol moiety.
The emission wavelength and quantum yield of fluorescence are sensitive to the nature of the substituents and the solvent environment. For instance, the fluorescence spectra of 3-amino-1,8-naphthalimide derivatives show strong dependence on solvent polarity. functmaterials.org.ua Studies on other naphthalene derivatives have also demonstrated the use of fluorescence spectroscopy to investigate their interaction with metal ions. researchgate.net
The fluorescence of 2-naphthol has an emission peak at 354 nm when excited at 331 nm. nih.gov The introduction of the azepanylcarbonyl group at the 3-position is likely to modify the emission characteristics. In some naphthol-naphthalimide conjugates, Förster resonance energy transfer (FRET) can occur, where the naphthol emission is quenched and the naphthalimide emission is observed. nih.gov This highlights the potential for intramolecular energy transfer processes in complex naphthol derivatives.
| Compound | Excitation Wavelength (λex, nm) | Emission Maxima (λem, nm) | Reference |
|---|---|---|---|
| 2-Naphthol | 331 | 354 | nih.gov |
| Naphthol-Naphthalimide Conjugates (Naphthalimide emission) | 310 | 350-425 | nih.gov |
| 4-cyanotryptophan derivatives | 290 | Red-shifted vs. Tryptophan | nih.gov |
Naphthols are known to be more acidic in their excited state than in their ground state, a phenomenon that can lead to Excited State Proton Transfer (ESPT). Upon photoexcitation, the hydroxyl proton can be transferred to a suitable acceptor, such as a solvent molecule or another basic site within the molecule. This process can be observed through changes in the fluorescence spectrum, often resulting in dual emission from both the neutral and the deprotonated (naphtholate) forms.
Studies on 2-naphthol and its derivatives have extensively investigated ESPT. nih.gov The efficiency of ESPT is influenced by factors such as the solvent polarity and proton-accepting ability, as well as the presence of other functional groups on the naphthalene ring. For example, in naphthol-naphthalimide conjugates, ESPT pathways are expected to be active in aqueous solutions. nih.gov The study of 2-(N-methylacetimidoyl)-1-naphthol also reveals excited state intramolecular proton transfer. nih.gov
For this compound, the possibility of intramolecular ESPT to the carbonyl oxygen of the amide group or intermolecular ESPT to solvent molecules exists. The azepane ring itself is not a strong proton acceptor. The study of ESPT would provide valuable information on the excited-state dynamics and the interaction of the compound with its environment.
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. acs.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data allows for the calculation of an electron density map, from which the positions of the atoms can be determined.
A successful X-ray crystallographic analysis of this compound would provide precise information on:
Bond lengths and angles: Confirming the connectivity and geometry of the molecule.
Conformation: Determining the spatial arrangement of the azepane ring and its orientation relative to the naphthalene plane.
Intramolecular interactions: Identifying any intramolecular hydrogen bonds, for example, between the hydroxyl group and the carbonyl oxygen.
Intermolecular interactions and crystal packing: Revealing how the molecules are arranged in the crystal lattice, including hydrogen bonding and π-π stacking interactions.
While no specific crystal structure for this compound has been reported in the searched literature, the crystal structures of related compounds, such as (E)-3-mesityl-1-(naphthalen-2-yl) prop-2-en-1-one and various naphthoxazine derivatives, have been determined. nih.govnih.govacs.org These studies demonstrate the feasibility of applying X-ray crystallography to this class of compounds, provided that suitable single crystals can be grown. The Cambridge Crystallographic Data Centre (CCDC) is a repository for such data.
Modifications to the Amide Linkage:while More Fundamental, Replacing the Secondary Amide with a Tertiary Amide by Adding an Alkyl Group to the Nitrogen Would Drastically Alter Its Chemical Properties. This Change Would Eliminate the Hydrogen Bond Donating Capability of the Amide N H Group, Which Can Be Critical for Receptor Binding in a Biological Context.
Hypothetical Structure-Reactivity Data for Derivatives of 3-(1-azepanylcarbonyl)-2-naphthol
| Derivative Name | Modification | Expected Electronic/Steric Effect | Relative Rate of Hydrolysis (Hypothetical) |
|---|---|---|---|
| Parent Compound | This compound | Baseline | 1.0 |
| Derivative A | 6-Nitro-3-(1-azepanylcarbonyl)-2-naphthol | Electron-withdrawing | 5.2 |
| Derivative B | 6-Methoxy-3-(1-azepanylcarbonyl)-2-naphthol | Electron-donating | 0.4 |
| Derivative C | 3-(1-piperidinylcarbonyl)-2-naphthol | Reduced ring size, altered conformation | 1.3 |
Through the methodical synthesis and analysis of such derivatives, a detailed map of the structure-reactivity landscape for "this compound" can be constructed, providing essential guidance for the design of new molecules with tailored chemical or biological functions. derpharmachemica.com
Computational Chemistry and Theoretical Investigations
Quantum Chemical Studies
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the ground state geometries, electronic structures, and spectroscopic properties of molecules. Such studies would typically involve the following analyses, none of which have been specifically published for 3-(1-azepanylcarbonyl)-2-naphthol.
DFT calculations would be the initial step in a thorough computational analysis. These calculations would aim to find the most stable three-dimensional arrangement of the atoms in this compound, its ground state geometry. From this optimized geometry, various electronic properties such as the distribution of electron density, the dipole moment, and the energies of molecular orbitals could be determined. This foundational information is critical for understanding the molecule's reactivity and interactions.
Following the geometry optimization, an analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) would be conducted. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive species. The spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack.
Quantum chemical calculations can also predict the spectroscopic signatures of a molecule. Time-dependent DFT (TD-DFT) is commonly used to simulate UV-Vis spectra, providing information about electronic transitions. The vibrational frequencies from DFT calculations can be correlated with experimental infrared (IR) spectra to identify characteristic functional group vibrations. Furthermore, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts are invaluable for interpreting experimental NMR data and confirming the molecular structure.
Molecular Dynamics and Conformational Analysis
While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior, including its flexibility and interactions with its environment over time.
MD simulations could be employed to study how molecules of this compound interact with each other and with solvent molecules. These simulations can reveal the nature and strength of intermolecular forces, such as hydrogen bonding and van der Waals interactions, which govern the compound's physical properties like melting point and solubility. Furthermore, these simulations could explore the potential for self-assembly into larger, ordered structures.
Despite the clear value of such computational studies, the scientific community has yet to publish research specifically detailing these theoretical aspects for this compound. As such, the electronic, spectroscopic, and dynamic properties of this compound remain to be experimentally and theoretically elucidated.
Mechanistic Insights from Computational Modeling
The elucidation of reaction mechanisms through computational modeling is a cornerstone of understanding chemical transformations. This approach allows researchers to map the energy landscape of a reaction, identify transition states, and calculate activation energies, thereby revealing the most probable pathway from reactants to products.
Elucidation of Reaction Mechanisms for Synthetic Transformations
While the synthesis of various naphthol derivatives has been reported, computational studies detailing the mechanistic pathways for the formation of this compound are not present in the available literature. For related compounds, such as aminobenzylnaphthols synthesized via the Betti reaction, computational methods have been employed to understand the reaction. The Betti reaction, a multicomponent condensation, involves the formation of new C-C bonds under specific experimental conditions. Computational analysis of analogous reactions typically involves calculating the energies of reactants, intermediates, transition states, and products to construct a detailed reaction profile. This would, for instance, clarify the step-wise versus concerted nature of the bond formations in the synthesis of such complex molecules.
In the absence of specific studies on this compound, one can only hypothesize the type of insights that could be gained. A computational study on its synthesis would likely investigate the initial nucleophilic attack, subsequent condensation, and the energetics of each step, providing a detailed atomistic picture of the transformation.
Analysis of Non-Covalent Interactions and Their Role in Molecular Stability
Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial in determining the three-dimensional structure, and consequently the stability and function, of molecules. Computational modeling is an indispensable tool for quantifying these weak interactions.
For complex aromatic systems like naphthol derivatives, intramolecular and intermolecular non-covalent interactions play a significant role. For instance, in a related compound, naphthazarin, theoretical approaches like DFT and Symmetry-Adapted Perturbation Theory (SAPT) have been used to investigate the intramolecular hydrogen bonds and their influence on the molecule's structure. Such analyses can reveal the cooperative or competitive nature of these interactions.
A theoretical investigation into this compound would likely focus on several key areas:
Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the hydroxyl group of the naphthol ring and the carbonyl oxygen of the azepanylcarbonyl moiety.
Conformational Analysis: The influence of the flexible azepane ring and its orientation relative to the rigid naphthol scaffold, governed by a landscape of weak interactions.
Crystal Packing: In the solid state, intermolecular forces would dictate the crystal lattice structure. Computational models can predict packing arrangements and calculate lattice energies, explaining the macroscopic properties of the crystalline material.
The table below illustrates the types of non-covalent interactions that would be relevant to analyze in a computational study of this compound, though specific energetic data is not available from existing research.
| Interaction Type | Potential Atoms Involved in this compound | Significance |
| Intramolecular Hydrogen Bond | Naphthol -OH and Carbonyl C=O | Influences planarity and conformational preference |
| π-π Stacking | Between naphthyl rings of adjacent molecules | Contributes to crystal packing and stability |
| C-H···π Interactions | Aliphatic C-H of azepane ring and naphthyl π-system | Affects molecular conformation and packing |
| van der Waals Forces | General interactions between all atoms | Overall contribution to molecular stability and intermolecular cohesion |
While direct computational data for this compound remains elusive, the principles of computational chemistry provide a clear roadmap for future investigations that would undoubtedly shed light on the intricate structural and reactive properties of this molecule.
Coordination Chemistry and Ligand Development
Naphthol-Based Ligand Design Principles
The design of ligands based on the 2-naphthol (B1666908) scaffold is a well-established strategy in coordination chemistry. The hydroxyl group at the 2-position provides a primary site for deprotonation and coordination to a metal center. The introduction of substituents at the 3-position, such as the azepanylcarbonyl group in the title compound, can significantly influence the ligand's electronic properties, steric profile, and ultimately, the geometry and stability of the resulting metal complexes.
While specific experimental studies on the chelation of 3-(1-azepanylcarbonyl)-2-naphthol are not extensively documented in publicly available literature, the principles of chelation for similar β-naphthol derivatives with carbonyl-containing substituents strongly support this proposed coordination mode.
The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial to ensure the solubility of both the ligand and the metal salt. Alcohols, such as ethanol (B145695) or methanol, are commonly employed for the synthesis of naphthol-based metal complexes.
A general synthetic procedure would involve dissolving the ligand in the chosen solvent, followed by the addition of a metal salt (e.g., acetates, chlorides, or nitrates of transition metals). The reaction mixture is often heated to facilitate complex formation. The resulting metal complex may precipitate from the solution upon cooling or after the addition of a less-polar co-solvent. The solid complex can then be isolated by filtration, washed to remove any unreacted starting materials, and dried. The stoichiometry of the resulting complex (i.e., the ligand-to-metal ratio) can often be controlled by adjusting the molar ratio of the reactants.
Investigation of Metal-Ligand Interactions
A thorough understanding of the coordination chemistry of this compound requires detailed studies of its interactions with various metal ions. This includes determining the strength of the binding, the stoichiometry of the complexes, and their three-dimensional structures.
Currently, there is a lack of specific published data on the binding affinities and stoichiometric studies for metal complexes of this compound. However, based on studies of analogous naphthol-based ligands, it is anticipated that this ligand would form stable complexes with a range of transition metal ions. The stoichiometry of these complexes is likely to be influenced by the size and charge of the metal ion, as well as the steric demands of the ligand. Common stoichiometries for bidentate ligands like this are 1:1 (metal:ligand) and 1:2. For instance, with a divalent metal ion (M²⁺), one might expect the formation of [M(L)₂] type complexes, where L represents the deprotonated ligand.
Techniques such as spectrophotometric or fluorometric titrations are typically used to determine the binding constants (a measure of binding affinity) and the stoichiometry of the complexes in solution.
In the absence of specific crystallographic data for complexes of this ligand, spectroscopic methods such as Fourier-transform infrared (FT-IR) and UV-visible (UV-Vis) spectroscopy would provide valuable preliminary structural information. In the FT-IR spectrum of a complex, a shift in the vibrational frequency of the C=O group of the azepanylcarbonyl moiety to a lower wavenumber compared to the free ligand would indicate its involvement in coordination. Similarly, the disappearance of the broad O-H stretching band of the naphthol group would confirm its deprotonation upon complexation. UV-Vis spectroscopy can provide insights into the electronic environment of the metal ion within the complex.
The coordination behavior of this compound is expected to be versatile, allowing for the formation of complexes with a variety of metal ions. Transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II) are prime candidates for complexation due to their favorable coordination properties with oxygen-donor ligands. The specific properties of the resulting complexes, including their color, magnetic properties, and potential catalytic activity, will be highly dependent on the choice of the metal ion. For example, copper(II) complexes are often colored and paramagnetic, while zinc(II) complexes are typically colorless and diamagnetic. The exploration of complex formation with a range of metal ions is essential to fully map the coordination landscape of this promising ligand.
Catalytic Applications in Organic Transformations
The unique structural characteristics of this compound, featuring a rigid naphthol backbone and a coordinating amide group, position it as a promising ligand for the development of novel metal-based catalysts. The strategic placement of the hydroxyl and carbonyl functionalities allows for the formation of stable chelate complexes with a variety of metal centers. These complexes are of significant interest for their potential applications in catalyzing a range of organic transformations, from asymmetric synthesis to broader homogeneous and heterogeneous catalytic processes.
Evaluation of Metal Complexes as Catalysts in Asymmetric Synthesis
The quest for effective chiral catalysts is a central theme in modern organic chemistry, driven by the need for enantiomerically pure compounds, particularly in the pharmaceutical industry. The inherent chirality that can be introduced into ligands derived from 2-naphthol frameworks, such as in BINOL, has made them staples in asymmetric catalysis. While direct studies on the asymmetric catalytic applications of metal complexes of this compound are not extensively documented, the structural analogy to well-established ligand classes allows for a strong inferential case for their potential.
The combination of a naphthol moiety and a proximal amide group in this compound suggests its utility in forming chiral metal complexes. The hydroxyl group can be deprotonated to act as an anionic oxygen donor, while the carbonyl oxygen of the azepanylcarbonyl group can serve as a neutral oxygen donor. This bidentate O,O'-chelation can create a stable and well-defined chiral environment around a metal center, which is a critical prerequisite for inducing enantioselectivity in a catalytic reaction.
The performance of such catalysts would be evaluated in a variety of asymmetric transformations. Key reactions where these complexes could be expected to show promise include:
Asymmetric Alkylation and Arylation: The addition of organometallic reagents (e.g., dialkylzinc, Grignard reagents) or arylboronic acids to aldehydes, ketones, and imines. The chiral catalyst would control the facial selectivity of the nucleophilic attack, leading to the preferential formation of one enantiomer.
Asymmetric Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. The catalyst would be responsible for orchestrating the stereoselective formation of the new carbon-carbon or carbon-heteroatom bond.
Asymmetric Epoxidation and Dihydroxylation: The oxidation of alkenes to form chiral epoxides or diols. The metal complex would mediate the transfer of the oxygen atoms in a stereocontrolled manner.
Asymmetric C-H Functionalization: The direct and stereoselective functionalization of C-H bonds, a rapidly advancing field in organic synthesis. researchgate.net
The effectiveness of these potential catalysts would be assessed based on several key parameters, which are typically presented in detailed research findings.
Table 1: Hypothetical Evaluation of a Chiral Metal Complex of this compound in Asymmetric Aldol Reaction
| Entry | Metal | Ligand | Aldehyde | Ketone | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Cu(II) | (R)-3-(1-azepanylcarbonyl)-2-naphthol | Benzaldehyde | Acetone | Toluene | -20 | 85 | 75 |
| 2 | Zn(II) | (R)-3-(1-azepanylcarbonyl)-2-naphthol | Benzaldehyde | Acetone | THF | -20 | 90 | 82 |
| 3 | Ti(IV) | (R)-3-(1-azepanylcarbonyl)-2-naphthol | Benzaldehyde | Acetone | CH₂Cl₂ | -40 | 88 | 91 |
| 4 | Cu(II) | (S)-3-(1-azepanylcarbonyl)-2-naphthol | Benzaldehyde | Acetone | Toluene | -20 | 84 | 73 (opposite enantiomer) |
This table is a hypothetical representation to illustrate how research findings would be presented and is not based on actual experimental data for the specified compound.
The enantiomeric excess (ee) is a critical measure of the catalyst's stereoselectivity. High yields and high ee values are the primary goals in the development of new asymmetric catalysts. Further research would involve modifying the azepane ring or the naphthol backbone to fine-tune the steric and electronic properties of the ligand, thereby optimizing the catalytic performance.
Homogeneous and Heterogeneous Catalysis with Derived Coordination Compounds
Beyond the realm of asymmetric synthesis, coordination compounds derived from this compound are also expected to be valuable in general homogeneous and heterogeneous catalysis.
Homogeneous Catalysis
In a homogeneous catalytic system, the catalyst and the reactants are in the same phase, typically a liquid solution. Metal complexes of this compound could be employed in a variety of transformations, including:
Cross-Coupling Reactions: Reactions such as Suzuki, Heck, and Sonogashira couplings are cornerstones of modern organic synthesis for the formation of carbon-carbon bonds. Palladium or nickel complexes with the naphthol-based ligand could potentially catalyze these reactions with high efficiency.
Oxidation and Reduction Reactions: The metal center in the complex can often exist in multiple oxidation states, making it suitable for catalyzing redox reactions. For instance, a manganese or ruthenium complex could be investigated for the catalytic oxidation of alcohols or the reduction of ketones.
Polymerization Reactions: Certain transition metal complexes are known to catalyze the polymerization of olefins and other monomers. The ligand environment plays a crucial role in determining the properties of the resulting polymer.
Table 2: Potential Homogeneous Catalytic Applications of Metal Complexes of this compound
| Reaction Type | Metal Center | Substrate 1 | Substrate 2 | Product | Potential Advantages |
| Suzuki Coupling | Pd(II) | Aryl halide | Arylboronic acid | Biaryl | High turnover number, stability |
| Alcohol Oxidation | Ru(III) | Benzyl alcohol | Oxidant | Benzaldehyde | Selectivity, mild conditions |
| Olefin Polymerization | Ti(IV) | Ethylene | - | Polyethylene | Control over polymer properties |
This table presents potential applications and is not based on experimentally verified results for this specific compound.
Heterogeneous Catalysis
A significant advantage of ligand-based catalysts is the potential for their immobilization onto solid supports, thereby creating heterogeneous catalysts. This approach combines the high selectivity and activity of homogeneous catalysts with the practical benefits of heterogeneous systems, such as easy separation of the catalyst from the reaction mixture and the potential for catalyst recycling.
The this compound ligand could be anchored to a solid support, such as silica, alumina, or a polymer resin, through several strategies. For example, a functional group could be introduced onto the naphthol ring or the azepane moiety to facilitate covalent attachment. The resulting supported catalyst would then be a solid material that can be used in a packed-bed reactor or easily filtered from a reaction slurry.
The development of such heterogeneous catalysts is a key area of green chemistry, as it can lead to more sustainable and economically viable chemical processes. researchgate.net For instance, a sulfonic acid functionalized poly(2-naphthol) has been reported as a solid acid catalyst for acylation reactions. researchgate.net This suggests that functionalized polymers of this compound could also exhibit interesting catalytic properties.
Table 3: Potential Heterogeneous Catalytic Systems Based on this compound
| Support Material | Metal | Reaction Type | Key Feature |
| Silica Gel | Pd(II) | Heck Reaction | Recyclability, low metal leaching |
| Polymer Resin | Cu(I) | "Click" Chemistry (Azide-Alkyne Cycloaddition) | High stability, ease of use |
| Magnetic Nanoparticles | Fe(III) | Friedel-Crafts Alkylation | Easy separation with a magnet |
This table illustrates potential heterogeneous catalytic systems and is not based on specific experimental data for the named compound.
Development as Chemosensors and Molecular Probes
No available studies report the design, synthesis, or application of this compound as a fluorescent chemosensor. While the foundational 2-naphthol scaffold is a common fluorophore used in the development of chemical sensors, the specific functionalization with a 3-(1-azepanylcarbonyl) group has not been explored in the context of detecting specific analytes. Consequently, there is no information on its sensing mechanisms, such as Excited-State Intramolecular Proton Transfer (ESIPT) inhibition or Chelation-Enhanced Fluorescence (CHEF), nor any data on the optimization of its performance for environmental or industrial monitoring. General principles of chemosensor design often involve creating a binding site for an analyte that, upon interaction, modulates the photophysical properties of the fluorophore. For instance, many naphthol-based sensors are designed to detect metal ions, with the binding event altering fluorescence intensity or shifting the emission wavelength. However, no such systems incorporating this compound have been documented.
Integration into Supramolecular Architectures
Similarly, the integration of this compound into larger supramolecular structures remains an uninvestigated area. The potential for this molecule to engage in self-assembly processes through non-covalent interactions like hydrogen bonding (via the hydroxyl and carbonyl groups) and π-π stacking (via the naphthalene (B1677914) ring) is theoretically plausible. Such interactions are fundamental to the construction of complex, ordered molecular systems from individual components.
Furthermore, there is no literature on the host-guest chemistry of this compound with macrocyclic receptors. Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule. Naphthol derivatives can sometimes act as guests for hosts like cyclodextrins or calixarenes, but no such complexes involving this compound have been reported or characterized.
An in-depth examination of the chemical compound this compound reveals its significant potential in the realms of advanced materials and polymer science. This article explores its applications in the fabrication of supramolecular nanostructures and its role in the development of novel polymeric materials with promising optoelectronic, thermal, and mechanical properties.
Derivatization Strategies for Analytical and Research Purposes
Enhancing Volatility and Chromatographic Separation
For the analysis of 3-(1-azepanylcarbonyl)-2-naphthol by gas chromatography (GC), derivatization is often a necessary step to increase its volatility and thermal stability. The presence of a polar phenolic hydroxyl group can lead to poor peak shape and retention time variability. nih.gov The following subsections detail common derivatization strategies to overcome these challenges.
Acylation and Alkylation for Gas Chromatography (GC) Analysis
Acylation and alkylation are two effective methods to block the active hydrogen of the phenolic hydroxyl group, thereby reducing its polarity and increasing its volatility for GC analysis. gcms.czchromtech.com
Acylation involves the reaction of the hydroxyl group with an acylating agent, such as an acid anhydride (B1165640) or an acyl halide, to form an ester. labinsights.nl For this compound, this would involve the conversion of the naphtholic hydroxyl to an acetate (B1210297) or other ester derivative. A common reagent for this purpose is acetic anhydride, which reacts with phenols, often in the presence of a base catalyst, to yield the corresponding acetate derivative. nih.gov The use of fluorinated anhydrides, such as trifluoroacetic anhydride (TFAA), can further enhance detectability, especially when using an electron capture detector (ECD). gcms.czchromtech.com The resulting fluoroacyl derivatives are highly volatile and can be detected at very low concentrations. jfda-online.com
Alkylation is another strategy to replace the active hydrogen of the hydroxyl group with an alkyl group, forming an ether. thermofisher.com This derivatization also serves to decrease the polarity of the molecule. Alkylation reagents can range from simple alkyl halides to more specialized reagents like dimethylformamide dialkyl acetals. gcms.cz The choice of reagent depends on the desired properties of the derivative and the reaction conditions.
A summary of common acylation and alkylation reagents applicable to this compound is presented in the table below.
| Derivatization Strategy | Reagent Class | Example Reagent | Derivative Formed | Key Advantages for GC Analysis |
| Acylation | Acid Anhydrides | Acetic Anhydride | Acetate Ester | Increased volatility, improved peak shape. nih.gov |
| Fluorinated Anhydrides | Trifluoroacetic Anhydride (TFAA) | Trifluoroacetate Ester | Enhanced volatility and high sensitivity with ECD. gcms.czchromtech.com | |
| Alkylation | Alkyl Halides | Methyl Iodide | Methyl Ether | Reduced polarity, stable derivative. |
| DMF Dialkyl Acetals | N,N-Dimethylformamide dimethyl acetal | Methyl Ether | Mild reaction conditions for esterification of acids and alkylation of phenols. gcms.cz |
Silylation for Improved Analytical Performance
Silylation is one of the most widely used derivatization techniques for GC analysis of compounds containing active hydrogen atoms, such as the phenolic hydroxyl group in this compound. chromtech.com This process involves the replacement of the active hydrogen with a trimethylsilyl (B98337) (TMS) or other silyl (B83357) group. tcichemicals.com Silyl derivatives are generally more volatile, less polar, and more thermally stable than their parent compounds. chromtech.com
A variety of silylating reagents are available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) being a popular choice due to its high reactivity. sigmaaldrich.comnih.gov For sterically hindered hydroxyl groups, a catalyst such as trimethylchlorosilane (TMCS) can be added to the reaction mixture to enhance the derivatization efficiency. sigmaaldrich.com Another powerful silylating reagent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which forms tert-butyldimethylsilyl (TBDMS) derivatives. These derivatives are significantly more stable towards hydrolysis compared to TMS ethers, which can be advantageous for sample workup and storage. gcms.cz
The choice of silylating reagent and reaction conditions can be optimized to ensure complete derivatization and achieve the best chromatographic performance. sigmaaldrich.com
| Silylating Reagent | Abbreviation | Derivative Formed | Key Features and Applications |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) Ether | Highly reactive, widely used for phenols. sigmaaldrich.comnih.gov |
| N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) Ether | Forms highly stable derivatives, resistant to hydrolysis. gcms.cz |
| N,O-Bis(trimethylsilyl)acetamide | BSA | Trimethylsilyl (TMS) Ether | A strong silylating agent suitable for a variety of functional groups. thermofisher.com |
| Trimethylchlorosilane | TMCS | - | Often used as a catalyst with other silylating reagents to increase reactivity. sigmaaldrich.com |
Modification for Spectroscopic Tagging
Derivatization of this compound can also be employed to introduce specific spectroscopic tags, enhancing its detection sensitivity in various analytical techniques or enabling detailed structural studies.
Introduction of Fluorinated Tags for Enhanced Detection Sensitivity
The introduction of fluorine atoms into a molecule can significantly enhance its detection sensitivity in techniques like ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.gov Fluorinated tags can be introduced through acylation with fluorinated reagents, as mentioned in section 7.1.1. For instance, reaction with pentafluoropropionic anhydride or heptafluorobutyric anhydride would yield highly fluorinated esters. These derivatives are particularly useful for trace analysis due to the high sensitivity of fluorine detection. nih.gov
Derivatization for Nuclear Magnetic Resonance (NMR) Studies
For Nuclear Magnetic Resonance (NMR) studies, derivatization can be used to introduce specific NMR-active nuclei or to create diastereomers for the determination of enantiomeric purity if the molecule possesses a chiral center. While this compound itself is not chiral, derivatization strategies developed for other molecules can be conceptually applied. For instance, if a chiral variant were synthesized, reaction with a chiral derivatizing agent, such as Mosher's acid or a chiral isocyanate, would produce a mixture of diastereomers with distinct NMR signals, allowing for the quantification of each enantiomer.
Furthermore, the introduction of specific isotopes, such as ¹³C or ¹⁵N, through derivatization could aid in detailed structural elucidation and the study of molecular dynamics by NMR.
Chemical Modification for Probing Fundamental Interactions
The versatile structure of this compound makes it an interesting candidate for the development of chemical probes to study fundamental biological and chemical interactions. youtube.com The naphthol moiety is a known fluorophore, and modifications to its structure can modulate its photophysical properties.
By introducing specific reactive groups or functionalities, derivatives of this compound could be designed to interact with specific biological targets. For example, the naphthalimide scaffold, which shares structural similarities with the naphthol core, has been utilized in the development of fluorescent probes for detecting thiols in biological systems. nih.gov Similarly, the naphthol ring system can participate in various intermolecular interactions, including hydrogen bonding and π-π stacking. goettingen-research-online.dersc.org By systematically modifying the substituents on the naphthol ring or the azepane moiety, it is possible to tune the electronic and steric properties of the molecule, thereby modulating its binding affinity and selectivity towards a target. Such derivatives could serve as valuable tools for studying protein-ligand interactions or for sensing specific analytes.
Isotopic Labeling for Mechanistic Elucidation
Isotopic labeling is a sophisticated technique used to trace the journey of specific atoms through a chemical transformation. wikipedia.org By replacing an atom in "this compound" with one of its heavier, non-radioactive isotopes (such as ²H, ¹³C, ¹⁵N, or ¹⁸O), researchers can follow the label's path and gain unambiguous insights into reaction pathways, transition states, and rate-determining steps. nih.govnumberanalytics.comnumberanalytics.com This method is particularly valuable for clarifying complex multi-step reactions where the fate of a particular functional group is .
A primary application for isotopic labeling of this compound would be to investigate the mechanism of its hydrolysis, a fundamental reaction for amides. nih.gov Under basic conditions, the hydrolysis of the amide bond in "this compound" would yield 2-naphthoic acid and azepane. The mechanism is generally understood to involve the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. However, the precise sequence of bond-breaking and bond-forming events can be confirmed using isotopic tracers.
For instance, by conducting the hydrolysis in water enriched with the ¹⁸O isotope (H₂¹⁸O), the position of the label in the final 2-naphthoic acid product can reveal the point of nucleophilic attack. If the ¹⁸O atom is incorporated into the carboxylate group of the product, it provides direct evidence that the hydroxide ion attacked the carbonyl carbon, forming a tetrahedral intermediate, which subsequently collapses. researchgate.netresearchgate.net
Kinetic Isotope Effects (KIEs) offer another layer of mechanistic detail. nih.govresearchgate.net By synthesizing versions of the molecule with a ¹³C isotope at the carbonyl carbon or a ¹⁵N isotope in the azepanyl ring, researchers can measure the reaction rates relative to the unlabeled compound. A significant change in rate (a KIE) upon isotopic substitution indicates that the bond to the labeled atom is being broken or formed in the rate-determining step of the reaction. researchgate.net
Hypothetical Kinetic Isotope Effect Study for the Hydrolysis of this compound
This interactive table illustrates the potential use of KIEs to determine the rate-limiting step in the hydrolysis of the target compound. A significant KIE (klight/kheavy ≠ 1) for a specific isotopic substitution suggests that bond cleavage at that position is part of the slowest step of the reaction.
| Labeled Position | Isotope Pair | Measured klight/kheavy (Hypothetical) | Mechanistic Interpretation |
|---|---|---|---|
| Carbonyl Carbon | ¹²C / ¹³C | 1.04 | Indicates that C-N bond cleavage is part of the rate-determining step. |
| Amide Nitrogen | ¹⁴N / ¹⁵N | 1.02 | Supports the involvement of the C-N bond in the rate-determining step. |
These labeling studies are indispensable for building a complete and accurate picture of how "this compound" behaves at a molecular level during chemical reactions. researchgate.net
Structural Modifications to Investigate Structure-Reactivity Relationships
Investigating structure-reactivity relationships involves synthesizing a series of derivatives where specific parts of the "this compound" molecule are systematically altered. By comparing the chemical reactivity or biological activity of these new compounds, researchers can deduce the functional importance of different molecular regions. nih.gov This approach is foundational to fields like medicinal chemistry and materials science, where understanding how molecular structure dictates function is paramount. rmit.edu.vnnih.gov
For "this compound," modifications could be targeted at three primary locations: the naphthol ring, the azepanyl (perhydroazepine) ring, and the amide linkage itself.
Q & A
Q. What are the common synthetic routes for preparing 3-(1-azepanylcarbonyl)-2-naphthol analogs?
The synthesis of structurally related compounds, such as 1-amidoalkyl-2-naphthols, typically involves multi-component reactions (MCRs). For example, a one-pot condensation of 2-naphthol, aldehydes, and amides catalyzed by boric acid (H₃BO₃) under solvent-free conditions yields high-purity products. Key steps include stirring at 120°C for 15 minutes, followed by extraction with ethyl acetate and recrystallization from ethanol . Similar methodologies using dodecylphosphonic acid (DPA) as a catalyst also demonstrate efficiency, with reaction times under 30 minutes and yields exceeding 70% .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Structural confirmation requires a combination of NMR, NMR, IR, and mass spectrometry. For instance, NMR can identify the azepane carbonyl proton environment (δ ~3.5–4.0 ppm for morpholine analogs), while IR confirms the presence of carbonyl (C=O) stretches near 1650–1700 cm . High-resolution mass spectrometry (HRMS) validates molecular formulas, as demonstrated for related compounds like 3-(morpholin-4-ylcarbonyl)-2-naphthol (C₁₅H₁₅NO₃) .
Q. How is the acidity of this compound experimentally determined?
The compound’s acidity can be assessed via proton transfer studies in solvents like supercritical CO₂ (scCO₂) or cyclohexane. Absorption spectra at 335 nm are analyzed to calculate equilibrium constants () between the protonated (naphthol) and deprotonated (naphtholate) forms. For example, aliphatic amines (e.g., triethylamine) act as proton acceptors, with p values adjusted for solvent polarity .
Advanced Research Questions
Q. How do catalyst choices (e.g., boric acid vs. dodecylphosphonic acid) impact reaction efficiency in synthesizing this compound derivatives?
Boric acid offers advantages in green chemistry, such as low cost and recyclability, but requires higher temperatures (120°C) . In contrast, dodecylphosphonic acid (DPA) enables milder conditions (room temperature for some substrates) and higher yields for sterically hindered aldehydes (e.g., 2-naphthyl: 90% yield in 20 minutes) . Mechanistically, DPA’s Brønsted acidity facilitates faster imine intermediate formation compared to Lewis acid catalysts .
Q. What strategies resolve contradictions in reported yields for multi-component reactions involving 2-naphthol derivatives?
Discrepancies arise from varying reaction scales, solvent purity, or catalyst activation. For example, trace moisture can deactivate acid catalysts like H₃BO₃, necessitating anhydrous conditions. Systematic optimization (e.g., adjusting aldehyde/amide ratios from 1:1 to 1:1.2) improves yields by mitigating side reactions . Additionally, chromatographic validation (TLC, HPLC) ensures product homogeneity .
Q. How can computational methods predict the collision cross-section (CCS) of this compound for mass spectrometry applications?
Tools like Schrödinger’s Maestro or MOE calculate CCS using molecular dynamics simulations based on SMILES strings (e.g., C1COCCN1C(=O)C2=CC3=CC=CC=C3C=C2O). Experimental CCS values for analogs (e.g., 3-(morpholin-4-ylcarbonyl)-2-naphthol) correlate with predicted van der Waals radii, aiding in structural identification .
Q. What role does stereochemistry play in the biological activity of this compound analogs?
Enantioseparation using chiral stationary phases (e.g., IP-CF6 CSP) reveals distinct pharmacokinetic profiles. For Betti base analogs, resolution factors () >1.5 indicate separable stereoisomers, with the (R)-configuration often showing enhanced receptor binding in fluorescence-based assays .
Q. How is fluorescence spectroscopy applied to quantify this compound in complex mixtures?
Improved FastICA-SVR algorithms deconvolute overlapping emission spectra of naphthol derivatives. For example, root mean square errors (RMSEP) of 0.100–0.119 μg·L⁻¹ are achieved using excitation/emission matrices (EEMs) at λₑₓ = 280 nm and λₑₘ = 350–450 nm .
Methodological Considerations
- Synthetic Optimization : Prioritize solvent-free conditions and heterogeneous catalysts for scalability .
- Data Validation : Cross-reference NMR shifts with databases (e.g., CAS Common Chemistry) to confirm substituent effects .
- Advanced Analytics : Pair HRMS with ion mobility spectrometry (IMS) for high-confidence structural assignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
